HDAC6 Inhibitory Activity: 2,4-Difluoro-6-nitrobenzamide vs. Structurally Related Benzamide Scaffolds
2,4-Difluoro-6-nitrobenzamide demonstrates nanomolar inhibitory activity against human histone deacetylase 6 (HDAC6) in recombinant enzyme assays. The compound achieves an IC50 of 5 nM against recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells [1]. This places the compound among potent HDAC6-targeting benzamide scaffolds. For context, the clinically investigated HDAC6 inhibitor Ricolinostat (ACY-1215) also exhibits an IC50 of 5 nM against HDAC6 in cell-free assays, though with a more complex polypharmacology profile including class I HDAC inhibition [2].
| Evidence Dimension | HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Ricolinostat (ACY-1215): IC50 = 5 nM |
| Quantified Difference | Comparable potency (5 nM vs 5 nM) |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells |
Why This Matters
This quantitative potency establishes 2,4-difluoro-6-nitrobenzamide as a viable HDAC6 inhibitor scaffold with activity comparable to clinically studied HDAC6 inhibitors, supporting its selection as a starting point for medicinal chemistry optimization in epigenetic drug discovery programs.
- [1] BindingDB BDBM50531051 (CHEMBL4470373). IC50 5 nM. Inhibition of recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells. View Source
- [2] MedChemExpress. Nexturastat A / Ricolinostat (ACY-1215). HDAC6 IC50 = 5 nM. View Source
